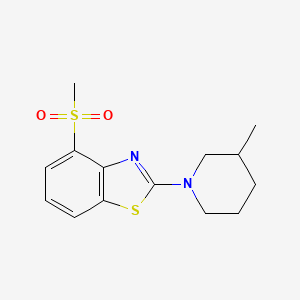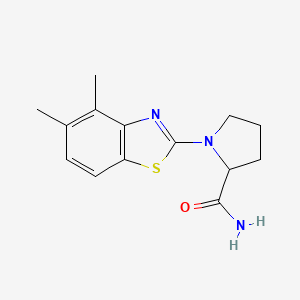
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine (MTP) is a synthetic compound that has been widely studied due to its potential as a drug candidate. MTP has been studied for its ability to interact with various receptors and enzymes, and has been shown to have potential therapeutic applications in a variety of diseases.
Wissenschaftliche Forschungsanwendungen
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Parkinson’s disease. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to have a variety of effects on different receptors and enzymes, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has also been studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes.
Wirkmechanismus
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to interact with a variety of receptors and enzymes. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has also been shown to interact with G-protein coupled receptors, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to have a variety of effects on different receptors and enzymes, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has also been shown to have anti-inflammatory and anti-cancer effects, as well as potential applications in the treatment of diabetes and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be further optimized with the addition of various catalysts. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine also has a wide range of potential applications, including the inhibition of the enzyme acetylcholinesterase and the modulation of G-protein coupled receptors. However, there are also some limitations to using 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine in laboratory experiments. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine is a synthetic compound and may not be as effective as naturally occurring compounds in some applications. Additionally, 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine may not be as stable as some other compounds, and may degrade over time.
Zukünftige Richtungen
There are a variety of potential future directions for 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine research. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could be further studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Parkinson’s disease. Additionally, 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could be studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could also be studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could be studied for its potential to have anti-inflammatory and anti-cancer effects.
Synthesemethoden
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine can be synthesized through a multi-step process that involves the reaction of 2-naphthol with a sulfonyl chloride to form the corresponding sulfonamide, which is then converted to the desired product with the addition of piperidine. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature and can be further optimized with the addition of various catalysts.
Eigenschaften
IUPAC Name |
4-methoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-20-15-8-10-17(11-9-15)21(18,19)16-7-6-13-4-2-3-5-14(13)12-16/h6-7,12,15H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCHYFQKAUMXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-chlorothiophen-2-yl)sulfonyl]-4-methoxypiperidine](/img/structure/B6444488.png)
![4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6444491.png)

![1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6444504.png)
![5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6444518.png)
![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444533.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444537.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B6444558.png)

![1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-ol](/img/structure/B6444578.png)
![3-chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444582.png)
![4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6444588.png)

![N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444592.png)